(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one
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Overview
Description
(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one is an organic compound that features a furan ring, a piperidine ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one typically involves multiple steps:
Formation of the furan-2-ylmethylthiol intermediate: This can be achieved by reacting furan-2-carbaldehyde with a thiol reagent under acidic or basic conditions.
Alkylation of piperidine: The furan-2-ylmethylthiol intermediate is then reacted with piperidine in the presence of a suitable base to form the piperidin-1-ylmethylthio derivative.
Formation of the butenone moiety: The final step involves the reaction of the piperidin-1-ylmethylthio derivative with an appropriate enone precursor under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the sulfur atom in the thioether linkage can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
Oxidation: Oxidized derivatives of the furan ring and thioether linkage.
Reduction: Alcohol derivatives of the butenone moiety.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and piperidine moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-(((thiophen-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(E)-1-(4-(((benzylthio)methyl)piperidin-1-yl)but-2-en-1-one: Similar structure but with a benzyl group instead of a furan ring.
Uniqueness
(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity. The combination of the furan ring, piperidine ring, and butenone moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-2-4-15(17)16-8-6-13(7-9-16)11-19-12-14-5-3-10-18-14/h2-5,10,13H,6-9,11-12H2,1H3/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROAETXGPJMADC-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)CSCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)CSCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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